molecular formula C11H11BrN2O B13872874 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13872874
M. Wt: 267.12 g/mol
InChI Key: BGVUGXDAUFRSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one is a halogenated derivative of the pyrido[1,2-a]pyrimidin-4-one scaffold, characterized by a 2-bromoethyl group at position 3 and a methyl group at position 2. This compound belongs to a class of fused heterocycles with demonstrated pharmacological relevance, particularly in neuropharmacology. The bromoethyl group enhances leaving-group ability compared to chloroethyl, making it a reactive intermediate for further alkylation or cross-coupling reactions in drug synthesis .

Properties

IUPAC Name

3-(2-bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUGXDAUFRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

General Synthetic Strategy

The synthesis of 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one typically involves:

  • Construction of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions.
  • Introduction of the 2-methyl substituent on the pyrido ring.
  • Installation of the 3-(2-bromoethyl) side chain through nucleophilic substitution or halogenation.

Stepwise Preparation

Starting Materials and Core Cyclization

A common precursor is a substituted pyridine, such as 2-bromo-4-methylpyridine or 2-amino-4-(trifluoromethyl)pyridine. The pyrido[1,2-a]pyrimidin-4-one core is formed through cyclization reactions involving amines and ketoesters or lactones under acidic or thermal conditions.

  • For example, 2-amino-4-(trifluoromethyl)pyridine reacts with α-acetylbutyrolactone in the presence of phosphorus oxychloride, followed by reflux, to afford the pyrido[1,2-a]pyrimidin-4-one skeleton with a chloroethyl substituent at position 3.
Introduction of the 2-Methyl Group

The methyl group at position 2 is often introduced via the choice of starting materials (e.g., 4-methylpyridine derivatives) or via alkylation reactions on the pyrido[1,2-a]pyrimidin-4-one core.

Installation of the 3-(2-Bromoethyl) Side Chain

The 3-(2-bromoethyl) substituent can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloroethyl) with bromide sources or by direct halogenation of the 3-(2-hydroxyethyl) intermediate.

  • One reported method involves nucleophilic substitution of the thione intermediate with 2-bromoethanol or 2-(2-bromoethoxy)-tetrahydro-2H-pyran, followed by deprotection steps to yield the bromoethyl side chain.

  • Alternatively, halogenation of the 3-(2-hydroxyethyl) derivative with N-bromosuccinimide (NBS) can afford the 3-(2-bromoethyl) product.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents & Conditions Outcome/Yield Reference
1 Cyclization of amino-pyridine with lactone 2-Amino-4-(trifluoromethyl)pyridine + α-acetylbutyrolactone, reflux with phosphorus oxychloride (POCl3) Formation of 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one; 58.65% yield
2 Nucleophilic substitution Reaction with sodium azide in DMF at 80-90 °C to convert chloroethyl to azidoethyl intermediate Azidoethyl derivative
3 Reduction and amine formation Triphenylphosphine in toluene at 70-80 °C to reduce azide to aminoethyl derivative 3-(2-Aminoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
4 Halogenation or substitution Reaction of hydroxyethyl intermediate with 2-bromoethanol or NBS for bromination 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
5 Protection/deprotection steps Use of tetrahydropyranyl (THP) or acetal protecting groups during substitution reactions Improved yield and selectivity

Optimized Synthetic Procedures

Buchwald–Hartwig Arylamination and Boc Protection

  • Introduction of amino moiety at pyridine C2 via Buchwald–Hartwig amination.
  • Boc protection of the secondary amine to facilitate subsequent steps.
  • This method allows for controlled functionalization and improved yields.

Use of Protected Hydroxyl Groups

  • Protecting groups like tetrahydropyranyl (THP) ethers or acetals are employed to mask hydroxyl functionalities during the introduction of the bromoethyl side chain.
  • This strategy minimizes side reactions and increases overall yield.
  • For example, the reaction of 2-(2-bromoethoxy)-tetrahydro-2H-pyran with the pyrido core under basic conditions followed by deprotection yields the desired bromoethyl derivative with an improved total yield of 29.4% over seven linear steps.

Analytical Characterization and Purity

The synthesized 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one compounds are typically characterized by:

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range Reference
Cyclization with POCl3 2-Amino-4-substituted pyridine + lactone, POCl3, reflux Efficient core formation ~58.65% (chloroethyl intermediate)
Nucleophilic substitution with NaN3 Sodium azide in DMF, 80-90 °C Converts chloro to azido intermediate High (not isolated)
Reduction of azide to amine Triphenylphosphine in toluene, 70-80 °C Clean amine formation Moderate
Halogenation with NBS N-Bromosuccinimide in suitable solvent Direct bromination at 3-(2-hydroxyethyl) position Moderate
Protected hydroxyl substitution 2-(2-bromoethoxy)-THP, t-BuONa, methanol, 50 °C Improved yield and selectivity Up to 29.4% overall

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethyl derivative of the pyrido[1,2-a]pyrimidin-4-one.

Scientific Research Applications

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromoethyl and pyrido[1,2-a]pyrimidin-4-one moieties. These interactions can lead to the modulation of biochemical pathways involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Halogenated Derivatives

3-(2-Chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one (CAS 41078-70-0)
  • Structure : Chloroethyl substituent at position 3, methyl at position 2.
  • Synthesis : Prepared via N-chlorosuccinimide (NCS) halogenation of 4H-pyrido[1,2-a]pyrimidin-4-one intermediates .
  • Applications : Key intermediate in risperidone synthesis, an antipsychotic drug .
  • Reactivity : Lower leaving-group ability compared to bromoethyl, resulting in slower alkylation kinetics .
  • Metabolism : Undergoes hepatic hydroxylation (e.g., at position 9) to form active metabolites like 9-hydroxyrisperidone .
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure : Bromine directly attached to position 3.
  • Synthesis : Halogenation of the parent scaffold using N-bromosuccinimide (NBS) .
  • Applications : Less explored pharmacologically but serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups .

Table 1: Halogenated Derivatives Comparison

Compound Halogen Position Key Applications Reactivity Profile
3-(2-Bromoethyl)-2-methyl Br 3 Synthetic intermediate High (superior leaving group)
3-(2-Chloroethyl)-2-methyl Cl 3 Risperidone intermediate Moderate
3-Bromo Br 3 Cross-coupling precursor High

Structural Analogues with Saturated Rings

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure : Partially saturated pyrido ring (6,7,8,9-tetrahydro).
  • Impact : Increased conformational flexibility and lipophilicity, enhancing blood-brain barrier penetration .
  • Applications : Intermediate for risperidone; tetrahydro ring facilitates metabolic hydroxylation at position 9 .

Comparison with Target Compound :

  • The bromoethyl derivative’s unsaturated ring may reduce metabolic stability but improve aromatic interactions in target binding.

Substituted Derivatives with Varied Functional Groups

2-(3,4-Dimethoxyphenyl)-3-phenyl Derivatives (e.g., DB103)
  • Structure : Aryl groups at positions 2 and 3.
  • Activity : Anti-angiogenic properties via inhibition of VEGF signaling .
  • Key Difference : Bulky aryl substituents confer distinct target selectivity compared to small alkyl halides in the bromoethyl compound.
7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl) Derivatives
  • Structure : Piperazine at position 7, dimethoxyphenyl at position 2.
  • Applications : Explored for CNS disorders due to piperazine’s affinity for serotonin/dopamine receptors .

Table 2: Functional Group Impact on Activity

Compound Substituents Biological Activity Target Relevance
3-(2-Bromoethyl)-2-methyl Bromoethyl, methyl Synthetic intermediate Antipsychotic precursors
DB103 Dimethoxyphenyl, phenyl Anti-angiogenic VEGF inhibition
7-Piperazinyl derivatives Piperazine, aryl CNS modulation Serotonin/dopamine receptors

Physicochemical and Pharmacokinetic Properties

  • Bromoethyl vs. Chloroethyl: Molecular Weight: Bromoethyl adds ~80 g/mol vs. chloroethyl (~35 g/mol), affecting solubility and diffusion rates.
  • Crystal Structure: The planar pyrido-pyrimidinone core (max deviation: 0.0148 Å) is conserved across derivatives, but bromine’s polarizability may influence crystal packing .

Biological Activity

3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one is a compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one can be summarized as follows:

  • Molecular Formula : C₈H₈BrN₃O
  • Molecular Weight : 228.982 g/mol
  • Melting Point : Approximately 167 °C

Mechanisms of Biological Activity

Research indicates that compounds in the pyrido[1,2-a]pyrimidin-4-one class may exhibit various biological activities, including:

  • T Cell Activation : Certain derivatives have been shown to activate T cells and promote T cell proliferation. This is particularly relevant for their potential use in cancer immunotherapy. For instance, substituted pyridopyrimidinonyl compounds have been identified as effective T cell activators capable of enhancing antitumor immune responses .
  • Antitumor Activity : The compound's ability to inhibit diacylglycerol kinases (DGKs) has been linked to its antitumor effects. Inhibitors of DGK have shown promise in restoring T cell activation and overcoming immune suppression in cancer treatments .

Table 1: Summary of Biological Activities

Activity TypeDescriptionSource
T Cell ActivationPromotes T cell proliferation and activation
Antitumor EffectsInhibits DGK, enhancing immune responses
Synthesis MethodCuI-catalyzed synthesis for improved yield and purity

Case Study: Antitumor Efficacy

In a study examining the effects of various pyrido[1,2-a]pyrimidin-4-one derivatives, researchers found that specific modifications to the molecular structure significantly enhanced their efficacy against tumor cells. The introduction of a bromoethyl group was noted to improve solubility and bioavailability, leading to increased antitumor activity in preclinical models.

Mechanistic Insights

The mechanism by which 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one exerts its biological effects involves:

  • Inhibition of DGK : By inhibiting DGK activity, the compound enhances diacylglycerol levels, which promotes T cell activation.
  • Immune Modulation : The compound's ability to modulate immune checkpoints such as PD-1 and LAG-3 enhances its therapeutic potential against tumors .

Q & A

Basic Question: What are the optimal synthetic routes for 3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the construction of the pyrido[1,2-a]pyrimidin-4-one core. A common approach includes:

  • Step 1: Formation of the pyrimidinone ring via condensation of substituted pyridine derivatives with ketones or aldehydes under acidic conditions .
  • Step 2: Introduction of the 2-bromoethyl group using brominating agents (e.g., NBS or PBr₃) in solvents like DCM or THF.
  • Optimization: Reaction parameters such as temperature (reflux vs. room temperature), catalyst selection (e.g., Pd catalysts for cross-coupling), and solvent polarity should be tested via Design of Experiments (DoE) to maximize yield and purity .

Basic Question: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR can confirm the substitution pattern (e.g., bromoethyl group at position 3, methyl at position 2) and detect regioisomeric impurities .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected for C₁₁H₁₁BrN₂O: ~283.02 g/mol) and isotopic patterns (Br has a 1:1 M/M+2 ratio) .
  • X-ray Crystallography: Resolves bond lengths/angles in the pyrido[1,2-a]pyrimidin-4-one core, critical for confirming stereoelectronic properties .

Basic Question: What preliminary biological screening strategies are recommended for evaluating its bioactivity?

Methodological Answer:

  • In-Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Identification: Screen against kinase or enzyme panels (e.g., aldose reductase) due to structural similarities to pyridopyrimidinones with known inhibitory activity .

Advanced Question: How can reaction mechanisms for bromoethyl group introduction be elucidated to avoid side products?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via in-situ FTIR or LC-MS to track bromination pathways (e.g., radical vs. electrophilic substitution).
  • Computational Modeling: Use DFT calculations to compare activation energies for competing pathways (e.g., bromine attack at ethyl vs. pyrimidinone positions) .
  • Isotopic Labeling: Replace Br with deuterium (as in deuterated analogs) to study kinetic isotope effects on reaction rates .

Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace bromoethyl with chloroethyl or hydroxyethyl) and test bioactivity shifts.
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonding with the pyrimidinone carbonyl) .
  • Data Correlation: Combine IC₅₀ values from enzyme assays with electronic descriptors (Hammett σ) or steric parameters (Taft Es) .

Advanced Question: How can regioselectivity challenges during functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold be addressed?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., nitro or amino) to steer bromination or alkylation to specific positions .
  • Microwave-Assisted Synthesis: Enhance selectivity by reducing reaction times and side-product formation .
  • Protection/Deprotection: Use Boc or Fmoc groups to block reactive sites during multi-step syntheses .

Advanced Question: How should contradictory data on biological activity between structurally similar compounds be resolved?

Methodological Answer:

  • Meta-Analysis: Compare datasets from analogs (e.g., chloroethyl vs. bromoethyl derivatives) to identify trends in bioactivity. For example, bromoethyl groups may enhance lipophilicity and membrane permeability .
  • Mechanistic Studies: Use RNA-seq or proteomics to identify divergent molecular targets (e.g., kinase inhibition vs. DNA intercalation) .
  • Control Experiments: Validate assay conditions (e.g., pH, solvent DMSO%) to rule out artifacts .

Advanced Question: What computational tools are effective for predicting metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP450 oxidation of the bromoethyl group) .
  • Molecular Dynamics (MD): Simulate interactions with hepatic enzymes (e.g., cytochrome P450) to identify metabolic hotspots .

Advanced Question: How can oxidative degradation of the bromoethyl moiety be mitigated during storage or reaction?

Methodological Answer:

  • Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent radical-mediated degradation .
  • pH Control: Maintain neutral to slightly acidic conditions to avoid base-catalyzed elimination reactions .

Advanced Question: What chromatographic methods resolve purification challenges caused by polar byproducts?

Methodological Answer:

  • HPLC: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate bromoethyl derivatives from hydroxylated byproducts .
  • Preparative TLC: Optimize mobile phase (e.g., EtOAc/hexane 3:1) for small-scale purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.